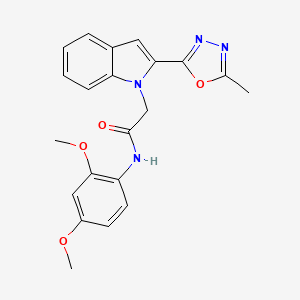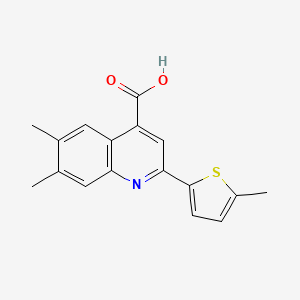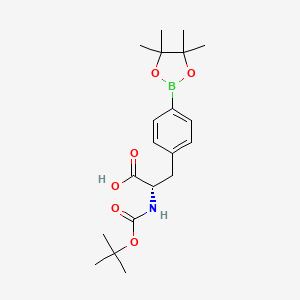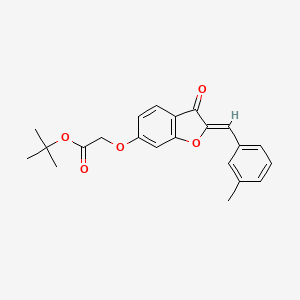![molecular formula C20H20N4O3S B2653512 N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide CAS No. 1031952-77-8](/img/structure/B2653512.png)
N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Studies have demonstrated the potential anticonvulsant properties of novel compounds synthesized from structural components similar to the queried chemical. For instance, Deshmukh et al. (2015) synthesized a series of semicarbazones derived from isatin and thiosemicarbazide, which showed significant anticonvulsant activity in models of maximal electroshock induced seizures and subcutaneous pentylenetetrazole induced seizures, with some compounds also demonstrating low neurotoxicity and prolonged action upon oral administration. This suggests the potential for developing novel anticonvulsants with a broad spectrum of activity (Deshmukh, Thakur, Jha, & Kumar, 2015).
Anti-Inflammatory and Analgesic Agents
Compounds bearing structural similarities to the queried chemical have been explored for their anti-inflammatory and analgesic activities. Bhati and Kumar (2008) synthesized new compounds that were evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities. One of the compounds showed significant anti-inflammatory and analgesic activities with a better safety profile than phenylbutazone, indicating the potential for novel anti-inflammatory and analgesic agents (Bhati & Kumar, 2008).
Antimicrobial and Herbicidal Activities
Anekal and Biradar (2017) reported the synthesis of Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates, which displayed significant antimicrobial, analgesic, and anti-inflammatory activities. This highlights the versatility of such compounds in developing therapies for microbial infections as well as for managing pain and inflammation (Anekal & Biradar, 2017).
Cytotoxicity and Anticancer Properties
Zablotskaya et al. (2013) synthesized a series of new derivatives with marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds demonstrate the potential in the development of treatments for various disorders, including cancer (Zablotskaya et al., 2013).
Herbicidal Activities
Novel compounds synthesized with structural motifs similar to the queried chemical have shown promising selective herbicidal activity against certain plant species, highlighting potential applications in agricultural weed management. Liu and Shi (2014) designed and synthesized compounds with moderate to good selective herbicidal activity, indicating the potential for new herbicide development (Liu & Shi, 2014).
properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(21-12-11-14-13-22-16-6-2-1-5-15(14)16)10-9-19-23-17-7-3-4-8-18(17)28(26,27)24-19/h1-8,13,22H,9-12H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRAIYNCDSWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2653436.png)

![{2,8-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B2653439.png)

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2653441.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2653448.png)

